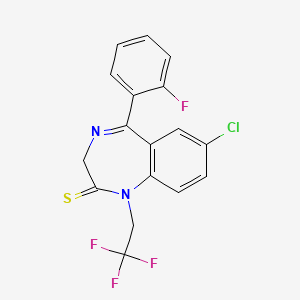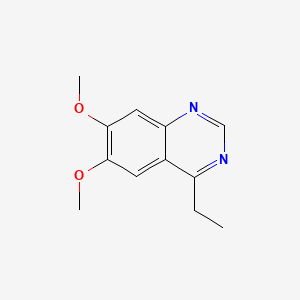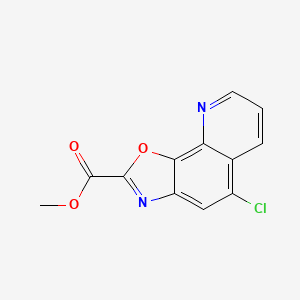![molecular formula C19H18F2N4O3 B1678696 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 449811-92-1](/img/structure/B1678696.png)
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
Vue d'ensemble
Description
R-1487 est un inhibiteur de la kinase 38α activée par le mitogène (MAPK), biodisponible par voie orale et hautement sélectif. Ce composé est connu pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : R-1487 peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Formation de la structure principale : La synthèse commence par la préparation du noyau pyrido[2,3-d]pyrimidin-7-one.
Fonctionnalisation : La structure principale est ensuite fonctionnalisée avec divers substituants, y compris le groupe 2,4-difluorophénoxy et le groupe tétrahydro-2H-pyran-4-ylamino.
Assemblage final : Le produit final est obtenu par une série de réactions de couplage et d’étapes de purification.
Méthodes de production industrielle : La production industrielle de R-1487 implique la mise à l’échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence et la reproductibilité .
Analyse Des Réactions Chimiques
Types de réactions : R-1487 subit diverses réactions chimiques, notamment :
Oxydation : R-1487 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de R-1487.
Substitution : Les réactions de substitution sont couramment utilisées pour introduire différents substituants sur la structure principale.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de R-1487 avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus en détail pour leur activité biologique .
4. Applications de la recherche scientifique
R-1487 a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie de la kinase 38α activée par le mitogène.
Biologie : Investigated for its effects on cellular signaling pathways and gene expression.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies inflammatoires, en particulier la polyarthrite rhumatoïde.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de la kinase 38α activée par le mitogène.
Applications De Recherche Scientifique
R-1487 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38α mitogen-activated protein kinase pathway.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting the p38α mitogen-activated protein kinase pathway.
Mécanisme D'action
R-1487 exerce ses effets en inhibant sélectivement la kinase 38α activée par le mitogène. Cette kinase joue un rôle crucial dans la régulation des réponses inflammatoires. En inhibant la kinase 38α, R-1487 réduit la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l’interleukine 1 bêta. Les cibles moléculaires et les voies impliquées comprennent la voie de la kinase activée par le mitogène et les cascades de signalisation en aval .
Composés similaires :
Neflamapimod : Un autre inhibiteur de la kinase 38α avec une sélectivité similaire mais une structure chimique différente.
Dilmapimod : Un puissant inhibiteur de la kinase 38α activée par le mitogène avec des applications dans les maladies inflammatoires.
RWJ-67657 : Un inhibiteur de la kinase 38α et 38β activée par le mitogène, actif par voie orale et sélectif.
Unicité de R-1487 : R-1487 est unique en raison de sa haute sélectivité pour la kinase 38α par rapport aux autres isoformes de la famille des kinases activées par le mitogène. Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique .
Comparaison Avec Des Composés Similaires
Neflamapimod: Another p38α inhibitor with similar selectivity but different chemical structure.
Dilmapimod: A potent inhibitor of p38 mitogen-activated protein kinase with applications in inflammatory diseases.
RWJ-67657: An orally active and selective p38α and p38β mitogen-activated protein kinase inhibitor.
Uniqueness of R-1487: R-1487 is unique due to its high selectivity for p38α over other isoforms of the mitogen-activated protein kinase family. This selectivity reduces off-target effects and enhances its therapeutic potential .
Propriétés
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKRKRMVJRHDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-92-1 | |
| Record name | R-1487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-1487 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | R-1487 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO0DCY55NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


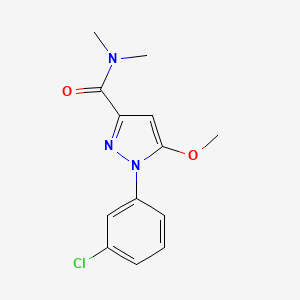
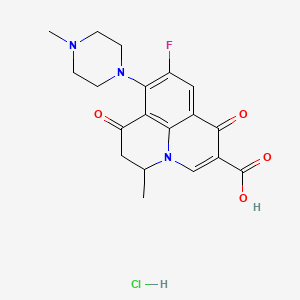
![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)
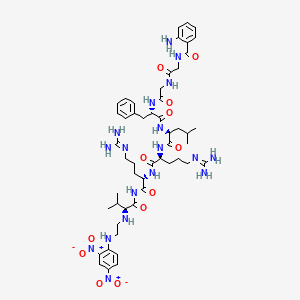
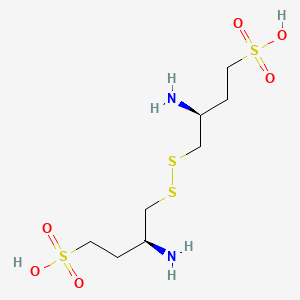
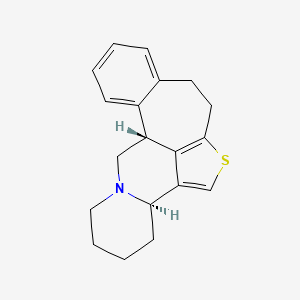

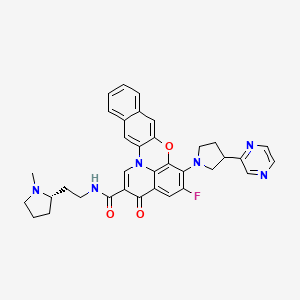
![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)
